Comprehensive Technical Guide on (2S)-2-(4-Bromophenoxy)propanoic Acid: Synthesis, Applications, and Experimental Workflows
Comprehensive Technical Guide on (2S)-2-(4-Bromophenoxy)propanoic Acid: Synthesis, Applications, and Experimental Workflows
Introduction & Chemical Identity
As a Senior Application Scientist, I frequently encounter chiral building blocks that serve as the linchpin for complex synthetic routes. Among these, (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) stands out as a highly versatile intermediate[1]. While its racemic counterpart (CAS: 32019-08-2) is heavily utilized for preliminary biological screening and method development, the enantiopure (2S)-isomer is absolutely critical for developing stereospecific active ingredients[2].
The strategic value of this compound lies in its dual functionality: the para-bromine atom provides a robust handle for transition-metal-catalyzed cross-coupling, while the chiral propanoic acid moiety ensures stereochemical fidelity when binding to downstream biological targets.
Physicochemical Profiling
To design self-validating experimental systems, one must first understand the physical parameters of the starting material. These properties dictate solvent choices, reaction temperatures, and purification strategies.
Table 1: Physicochemical Properties and Experimental Implications
| Property | Value | Causality / Experimental Implication |
| CAS Number | 37819-43-5 (S-isomer) | Essential for sourcing enantiopure reagents to prevent chiral dilution during synthesis[1]. |
| Molecular Formula | C9H9BrO3 | Dictates stoichiometric calculations for equivalent ratios[3]. |
| Molecular Weight | 245.07 g/mol | Standardized for molarity calculations in high-throughput screening[4]. |
| Melting Point | 113-115 °C | Indicates solid-state stability; useful for rapid purity verification via Differential Scanning Calorimetry (DSC)[5]. |
| pKa (Predicted) | ~3.14 | Dictates the choice of base in coupling reactions to ensure proper deprotonation without degrading the molecule[5]. |
Mechanistic Utility in Drug & Agrochemical Synthesis
The architecture of (2S)-2-(4-bromophenoxy)propanoic acid is engineered for late-stage diversification:
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The Aryl Bromide Handle: The C–Br bond is highly susceptible to oxidative addition by low-valent palladium species. This allows for rapid structural extension via Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings to build extended aromatic systems.
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The Chiral Acid Moiety: In agrochemical development, specifically for Acetyl-CoA Carboxylase (ACCase) inhibitors (the "FOP" herbicides), the stereocenter is non-negotiable. The active site of ACCase selectively binds specific enantiomers. Starting with the (2S)-enantiomer allows chemists to predictably control the final stereochemistry of the active ingredient, ensuring maximum target affinity.
Workflow for the stereospecific functionalization of (2S)-2-(4-bromophenoxy)propanoic acid.
Experimental Protocols: A Self-Validating System
In my laboratory, protocols must be self-validating—meaning each step includes an analytical checkpoint to confirm success before proceeding to the next chemical transformation.
Protocol 1: Methyl Esterification (Protection Step)
Causality: The free carboxylic acid can poison palladium catalysts or participate in unwanted side reactions during cross-coupling. Converting it to a methyl ester neutralizes the acidic proton.
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Charge a dry 250 mL round-bottom flask with 10.0 g (40.8 mmol) of (2S)-2-(4-bromophenoxy)propanoic acid.
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Dissolve the substrate in 100 mL of anhydrous methanol. Causality: Moisture drives the equilibrium toward the free acid; anhydrous conditions ensure high conversion rates.
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Catalyze by adding 1.0 mL of concentrated H₂SO₄ dropwise at 0 °C to prevent exothermic degradation.
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Reflux the mixture at 65 °C for 4 hours.
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Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.1) should completely convert to the ester (Rf ~0.6).
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Workup: Concentrate under reduced pressure, dilute with EtOAc, and wash with saturated NaHCO₃ to remove residual acid. Dry over MgSO₄ and concentrate to yield methyl (2S)-2-(4-bromophenoxy)propanoate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality: We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate ligand framework prevents the formation of inactive palladium black and efficiently handles sterically demanding ortho-substituted arylboronic acids.
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Charge a Schlenk flask with 5.0 g (19.3 mmol) of methyl (2S)-2-(4-bromophenoxy)propanoate, 1.2 equivalents of the desired arylboronic acid, and 3.0 equivalents of K₂CO₃.
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Solvent System: Add 50 mL of a degassed 4:1 Toluene/H₂O mixture. Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
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Catalyst Addition: Add 5 mol% Pd(dppf)Cl₂ under a strict argon atmosphere.
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Heat to 85 °C for 12 hours.
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Validation Checkpoint: LC-MS analysis should show the exact disappearance of the M+ 258/260 (distinctive 1:1 bromo isotope pattern) and the appearance of the coupled product mass.
Biological Target Pathway (Agrochemical Context)
In agrochemical applications, derivatives synthesized from this building block often target the Acetyl-CoA Carboxylase (ACCase) enzyme in grass weeds[6]. The stereochemistry is vital because the active site of ACCase is highly chiral, selectively binding specific enantiomers of aryloxyphenoxypropionates to halt fatty acid biosynthesis, leading to membrane failure and plant death.
Mechanism of ACCase inhibition by chiral aryloxyphenoxypropionate (AOPP) derivatives.
References
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American Elements . (2S)-2-(4-bromophenoxy)propanoic acid | CAS 37819-43-5.[Link]
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NextSDS . (2S)-2-(4-bromophenoxy)propanoic acid — Chemical Substance Information.[Link]
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Justia Patents . Herbicidal composition and method for controlling weeds.[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. nextsds.com [nextsds.com]
- 3. vwr.com [vwr.com]
- 4. CAS 32019-08-2 | 2621-9-0H | MDL MFCD02295723 | 2-(4-Bromophenoxy)propanoic acid | SynQuest Laboratories [synquestlabs.com]
- 5. 2-(4-BROMOPHENOXY)PROPANOIC ACID | 32019-08-2 [chemicalbook.com]
- 6. patents.justia.com [patents.justia.com]
